
(5-Acetyl-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Acetyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with an acetyl group at the 5-position and a methyl group at the 2-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
The synthesis of (5-Acetyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-acetyl-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more robust and recyclable catalysts to improve efficiency and reduce costs .
化学反応の分析
(5-Acetyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents .
科学的研究の応用
(5-Acetyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (5-Acetyl-2-methylphenyl)boronic acid exerts its effects is largely dependent on its ability to participate in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, resulting in the formation of a palladium-aryl-boronate complex.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, forming the desired biaryl product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .
類似化合物との比較
(5-Acetyl-2-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the acetyl and methyl substituents, making it less sterically hindered and potentially more reactive in certain coupling reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of an acetyl group, which can influence its electronic properties and reactivity.
(2-Methylphenyl)boronic acid: Similar to this compound but lacks the acetyl group, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions .
特性
分子式 |
C9H11BO3 |
|---|---|
分子量 |
177.99 g/mol |
IUPAC名 |
(5-acetyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,12-13H,1-2H3 |
InChIキー |
NVNDHRXQYZDXMU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)
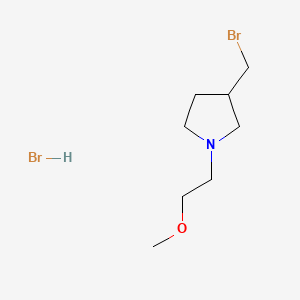
![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
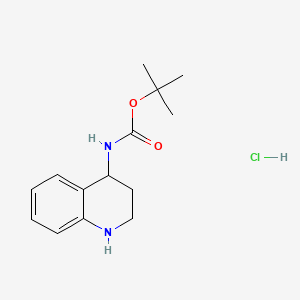
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
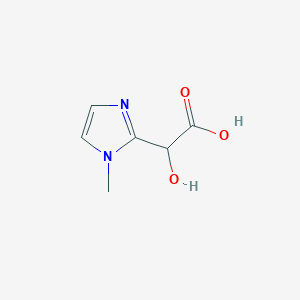
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
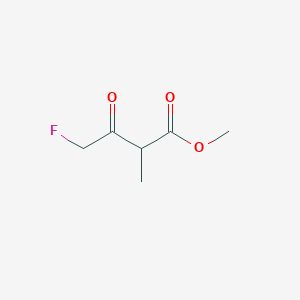

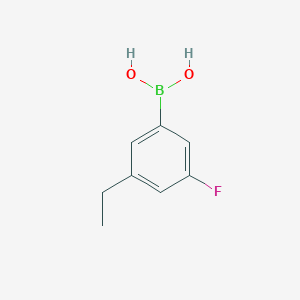
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

